molecular formula C22H23BO4 B1403827 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester CAS No. 1448637-05-5

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester

Cat. No.: B1403827
CAS No.: 1448637-05-5
M. Wt: 362.2 g/mol
InChI Key: SGGJQXOMPWFXNR-UHFFFAOYSA-N
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Description

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester is a useful research compound. Its molecular formula is C22H23BO4 and its molecular weight is 362.2 g/mol. The purity is usually 95%.
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Biological Activity

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester (commonly referred to as the compound ) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a boron atom integrated into a dioxaborolane moiety. Its molecular formula is C18H22BO3C_{18}H_{22}BO_3, which reflects its unique functional groups that may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The presence of the dioxaborolane group allows for interactions with enzymes that utilize boron as a cofactor. This can lead to inhibition of certain enzymatic pathways critical for cellular function.
  • Antioxidant Properties :
    • Some studies suggest that compounds containing boron may exhibit antioxidant activity, potentially mitigating oxidative stress in cells.
  • Interaction with Cellular Signaling Pathways :
    • The compound may influence various signaling pathways by modulating protein interactions or affecting gene expression through epigenetic mechanisms.

Toxicity and Safety Profile

The safety profile of the compound has been evaluated in several studies:

  • Acute Toxicity : Studies indicate low acute toxicity levels with median lethal doses (LD50) greater than 2000 mg/kg in mammalian models, suggesting a favorable safety margin for potential therapeutic applications .
  • Chronic Toxicity : Subchronic toxicity studies reveal moderate effects at higher doses, with no observed adverse effect levels (NOAEL) around 30-300 mg/kg body weight per day .
  • Genotoxicity : The compound has shown mixed results regarding genotoxic potential. While some studies indicate moderate clastogenic effects in vitro, it was not found to be mutagenic in vivo .

Case Studies and Research Findings

Several research studies have investigated the biological activity of similar boron-containing compounds:

  • Anticancer Activity :
    • A study demonstrated that related dioxaborolane derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential use as chemotherapeutic agents .
  • Neuroprotective Effects :
    • Research indicated that certain boron compounds can protect neuronal cells from apoptosis induced by oxidative stress, which could be beneficial in neurodegenerative diseases .
  • Ecotoxicological Studies :
    • Ecotoxicological assessments show moderate toxicity to aquatic organisms, with LC50 values indicating potential environmental risks if released into ecosystems .

Data Table: Summary of Biological Activities and Toxicity Profiles

Biological ActivityObservationsReferences
Anticancer ActivitySignificant cytotoxicity against cancer cell lines
Neuroprotective EffectsProtection against oxidative stress-induced apoptosis
Acute ToxicityLD50 > 2000 mg/kg
Chronic ToxicityNOAEL: 30-300 mg/kg/day
GenotoxicityMixed results; moderate clastogenic potential
Ecotoxicological RiskModerate toxicity in aquatic organisms

Properties

IUPAC Name

methyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BO4/c1-21(2)22(3,4)27-23(26-21)19-14-10-17(11-15-19)7-6-16-8-12-18(13-9-16)20(24)25-5/h8-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGJQXOMPWFXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester
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4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester
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4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester
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4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester
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4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester
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4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester

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